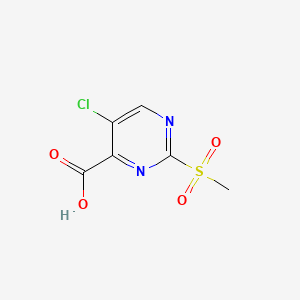

5-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxylic acid

Vue d'ensemble

Description

PK11000 est un composé chimique connu pour son rôle d'agent alkylant. Il stabilise le domaine de liaison à l'ADN des protéines p53 de type sauvage et mutantes par modification covalente de la cystéine sans compromettre la liaison à l'ADN. Ce composé a montré des activités antitumorales significatives et est principalement utilisé dans la recherche scientifique .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

PK11000 est synthétisé par une série de réactions chimiques impliquant des dérivés de la pyrimidine. La principale voie de synthèse implique l'alkylation de la pyrimidine avec du chlorure de sulfonyle dans des conditions contrôlées. La réaction nécessite généralement un solvant tel que le diméthylsulfoxyde (DMSO) et une base pour faciliter la réaction .

Méthodes de production industrielle

La production industrielle de PK11000 suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l'utilisation de grands réacteurs et un contrôle précis des conditions réactionnelles pour garantir un rendement et une pureté élevés. Le composé est ensuite purifié par des techniques telles que la cristallisation ou la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

PK11000 subit principalement des réactions d'alkylation. Il peut également participer à des réactions de substitution où le groupe sulfonyle est remplacé par d'autres groupes fonctionnels .

Réactifs et conditions courants

Alkylation : Nécessite des halogénoalcanes et une base dans un solvant comme le DMSO.

Substitution : Implique des nucléophiles tels que les amines ou les thiols dans des conditions douces.

Principaux produits

Les principaux produits de ces réactions sont des dérivés de la pyrimidine modifiés avec divers groupes fonctionnels remplaçant le groupe sulfonyle .

Applications de la recherche scientifique

PK11000 a une large gamme d'applications dans la recherche scientifique :

Mécanisme d'action

PK11000 exerce ses effets en modifiant de manière covalente les résidus cystéine du domaine de liaison à l'ADN des protéines p53. Cette modification stabilise la protéine sans affecter sa capacité à se lier à l'ADN. Le composé augmente l'expression des gènes cibles de p53 tels que p21 et PUMA, conduisant à l'arrêt du cycle cellulaire et à l'apoptose dans les cellules cancéreuses .

Applications De Recherche Scientifique

PK11000 has a wide range of applications in scientific research:

Mécanisme D'action

PK11000 exerts its effects by covalently modifying cysteine residues on the DNA-binding domain of p53 proteins. This modification stabilizes the protein without affecting its ability to bind DNA. The compound increases the expression of p53 target genes such as p21 and PUMA, leading to cell cycle arrest and apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Composés similaires

PRIMA-1MET (APR-246) : Un autre composé qui stabilise les protéines p53 mutantes mais se décompose en une forme bioactive qui réagit avec les thiols.

Composé 4482 : Partage un échafaudage similaire à celui de PK11000 et présente un comportement comparable envers les protéines p53.

Unicité

PK11000 est unique dans son alkylation sélective des résidus cystéine sans compromettre la liaison à l'ADN. Cette modification sélective en fait un outil précieux pour étudier la stabilisation de p53 et son potentiel thérapeutique dans le traitement du cancer .

Activité Biologique

5-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxylic acid (CAS No. 38275-34-2) is a substituted pyrimidine derivative that has gained attention for its potential biological activities, particularly as a building block in organic synthesis and its role in developing inhibitors for various biological targets. This article explores the compound's biological activity, synthesis methods, and relevant case studies.

- Molecular Formula : C₆H₅ClN₂O₄S

- Molecular Weight : 236.63 g/mol

- Structure : The compound features a pyrimidine ring with a chloro and methylsulfonyl substituent, which contributes to its reactivity and biological activity.

Antiviral Properties

Research indicates that this compound exhibits antiviral properties, particularly against HIV. It functions by inhibiting key enzymes involved in the viral replication process, potentially slowing down or halting the progression of infections. This mechanism is crucial for the development of new antiviral therapies aimed at combating HIV and similar viruses .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes, which is a common approach in drug development. For instance, it has shown promise as an intermediate in synthesizing inhibitors targeting various biological pathways. The synthesis of derivatives from this compound can lead to enhanced enzyme inhibition, making it a valuable scaffold in medicinal chemistry .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods involving reactions with aliphatic amines, leading to various derivatives that may exhibit different biological activities. For example, reactions with amines have yielded derivatives like 2-amino-5-chloro-4-pyrimidinecarboxylic acid, which may have distinct pharmacological profiles .

Study on Antiviral Activity

A study published in 2020 explored the antiviral potential of various pyrimidine derivatives, including this compound. The results demonstrated significant inhibition of HIV replication in vitro, suggesting that this compound could serve as a lead structure for developing new antiviral agents.

Enzyme Inhibition Research

Another study focused on the enzyme inhibitory activity of pyrimidine derivatives highlighted the role of this compound as a precursor for synthesizing more potent inhibitors. The research emphasized the importance of structural modifications in enhancing biological activity, paving the way for novel therapeutic agents targeting specific diseases .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

5-chloro-2-methylsulfonylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O4S/c1-14(12,13)6-8-2-3(7)4(9-6)5(10)11/h2H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZUPWJVRWIVWEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=C(C(=N1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50361315 | |

| Record name | 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38275-34-2 | |

| Record name | 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-methanesulfonylpyrimidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.